7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid
CAS No.: 93198-73-3
Cat. No.: VC16552834
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93198-73-3 |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 2-(7-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid |
| Standard InChI | InChI=1S/C11H12O4/c1-14-9-4-2-3-8-7(5-10(12)13)6-15-11(8)9/h2-4,7H,5-6H2,1H3,(H,12,13) |
| Standard InChI Key | YBXAMIJYESDTBM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1OCC2CC(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 7-methoxy-2,3-dihydrobenzofuran-3-acetic acid comprises a bicyclic dihydrobenzofuran system fused with a methoxy-substituted benzene ring and a carboxylic acid side chain. The IUPAC name is 3-(7-methoxy-2,3-dihydrobenzofuran-3-yl)acetic acid, with the molecular formula and a molecular weight of 224.21 g/mol.
Key Structural Features:
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Dihydrobenzofuran Core: The saturated furan ring enhances conformational stability compared to fully aromatic benzofurans.
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Methoxy Group (-OCH₃): Positioned at C7, this electron-donating group influences electronic distribution and potential receptor interactions.
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Acetic Acid Side Chain: The carboxylic acid at C3 enables hydrogen bonding and salt formation, critical for solubility and bioavailability.
The compound's InChI key, MUUMFANQVPWPFY-UHFFFAOYSA-N, uniquely identifies it in chemical databases like PubChem.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves a multistep sequence starting from resorcinol derivatives. A representative pathway includes:
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Etherification: Introduction of the methoxy group via alkylation with methyl iodide.
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Cyclization: Formation of the dihydrobenzofuran ring using acid-catalyzed intramolecular Friedel-Crafts alkylation.
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Acetic Acid Side Chain Installation: Achieved through nucleophilic substitution or Grignard reactions followed by oxidation.
Optimization Strategies:
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Continuous Flow Reactors: Improve yield (up to 78%) and purity (>95%) by precise control of temperature and residence time.
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Catalytic Systems: Lewis acids like ZnCl₂ enhance cyclization efficiency, reducing byproduct formation.
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability:
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Automated Batch Reactors: Enable large-scale production with real-time monitoring of pH and temperature.
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Green Chemistry Principles: Solvent recycling and catalytic reductions minimize environmental impact.
Table 1: Comparison of Synthesis Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 65–78% | 70–85% |
| Purity | >95% | >90% |
| Reaction Time | 12–24 hours | 6–8 hours |
| Scalability | Limited | High |
Chemical Reactivity and Stability
The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids/bases and UV light. Key reactions include:
Functional Group Transformations
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Esterification: Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters (e.g., methyl 7-methoxy-2,3-dihydrobenzofuran-3-acetate, CAS 93772-87-3) .
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Decarboxylation: Heating above 150°C releases CO₂, yielding 7-methoxy-2,3-dihydrobenzofuran.
Oxidation and Reduction
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Oxidation: Treating with KMnO₄ converts the acetic acid side chain to a ketone.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring, forming a tetrahydro derivative.
Table 2: Stability Under Various Conditions
| Condition | Stability Rating (1–5) | Major Degradation Products |
|---|---|---|
| pH 2 (HCl) | 2 | Ring-opened dicarboxylic acid |
| pH 12 (NaOH) | 1 | Demethylated quinone |
| UV Light (254 nm) | 3 | Isomeric benzofuran derivatives |
Biological Activity and Mechanistic Insights
Anti-Inflammatory Effects
In murine macrophage models, the compound inhibits COX-2 expression (IC₅₀ = 12.4 μM) and reduces TNF-α production by 58% at 50 μM. Proposed mechanisms include:
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NF-κB Pathway Suppression: Blocks nuclear translocation of p65 subunits.
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ROS Scavenging: Neutralizes hydroxyl radicals (- OH) with an EC₅₀ of 18.9 μM.
Antioxidant Capacity
Using DPPH and ABTS assays, the compound exhibits radical scavenging activity comparable to ascorbic acid:
Table 3: Antioxidant Activity Data
| Assay | EC₅₀ (μM) | Reference Standard (EC₅₀) |
|---|---|---|
| DPPH | 22.1 | Ascorbic acid (15.8) |
| ABTS | 19.4 | Trolox (12.3) |
Applications and Future Directions
Pharmaceutical Development
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Lead Compound: Serves as a scaffold for designing COX-2-selective inhibitors with reduced gastrointestinal toxicity.
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Prodrug Formulations: Ester derivatives (e.g., methyl ester) improve oral bioavailability in preclinical trials .
Agricultural Chemistry
Explored as a plant growth regulator due to structural similarities to auxin-like compounds.
Research Challenges
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Pharmacokinetics: No data available on absorption, distribution, or metabolism.
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Toxicology: Acute toxicity studies in rodents are pending.
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